Methyl-oxazol-2-yl-amine
Overview
Description
Methyl-oxazol-2-yl-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound consisting of a five-membered ring with an oxygen and nitrogen atom. This compound has been synthesized using various methods, and its properties have been extensively studied in recent years.
Scientific Research Applications
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Pharmaceuticals and Medicinal Chemistry
- Oxazoline is an important heterocyclic nucleus having a wide spectrum of biological activities . It has gained attention in recent times due to its increasing importance in the field of medicinal chemistry .
- Oxazoline derivatives have been found to have various biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .
- The substitution pattern in oxazole derivatives plays a pivotal role in delineating these biological activities .
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Industrial Applications
- Oxazoline displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .
- Nickel(II) complexes having oxazole ring system displayed enhanced catalytic activity for the polymerization of norbornene .
- 2-(Oxazol-2-yl)-pyridines were efficient ligands in Suzuki–Miyaura cross-coupling .
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Synthetic Organic Chemistry
- Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone .
- Many oxazoline-based ring structures presently available are noticeable for their biological activities .
- Plentiful investigations ensued on oxazoline synthesis and is also still continuing .
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Catalysis
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Natural Product Chemistry
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Polymers
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Flow Chemistry
- Oxazolines have been synthesized in flow conditions . A rapid flow synthesis of oxazolines and their oxidation to the corresponding oxazoles is reported . The oxazolines are prepared at room temperature in a stereospecific manner, with inversion of stereochemistry, from β-hydroxy amides using Deoxo-Fluor® . The corresponding oxazoles can then be obtained via a packed reactor containing commercial manganese dioxide .
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Heterogeneous Oxidation
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Pd-Catalyzed Amidation Process
properties
IUPAC Name |
N-methyl-1,3-oxazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O/c1-5-4-6-2-3-7-4/h2-3H,1H3,(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWXMEOHQQJWIOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60604821 | |
Record name | N-Methyl-1,3-oxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl-oxazol-2-yl-amine | |
CAS RN |
99170-93-1 | |
Record name | N-Methyl-1,3-oxazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60604821 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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